molecular formula C9H17O3P B14740025 Dipropan-2-yl propadienylphosphonate CAS No. 3201-76-1

Dipropan-2-yl propadienylphosphonate

Cat. No.: B14740025
CAS No.: 3201-76-1
M. Wt: 204.20 g/mol
InChI Key: NNXXTOGFTHFAIJ-UHFFFAOYSA-N
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Description

Dipropan-2-yl propadienylphosphonate is an organophosphorus compound with the molecular formula C9H17O3P. This compound is known for its unique structure, which includes both propadienyl and propan-2-yl groups attached to a phosphonate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl propadienylphosphonate typically involves the reaction of propargyl alcohol with a phosphonate reagent. One common method is the reaction of propargyl alcohol with 2-halo-4-oxo-1,3-dioxa-2-phosphanaphthalene, followed by rearrangement and reduction to yield the desired compound . The reaction conditions often include the use of a base such as sodium or potassium hydroxide and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl propadienylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can yield different phosphonate derivatives.

    Substitution: The compound can participate in substitution reactions, where the propadienyl or propan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in solvents like THF or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce various phosphonate esters.

Scientific Research Applications

Dipropan-2-yl propadienylphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropan-2-yl propadienylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propenylphosphonic acid: Similar in structure but with a propenyl group instead of a propadienyl group.

    Diisopropyl tartrate: Contains isopropyl groups but lacks the phosphonate moiety.

    Dipropan-2-yl(3-aminophenyl)phosphonate: Similar phosphonate structure but with an aminophenyl group.

Uniqueness

Dipropan-2-yl propadienylphosphonate is unique due to its combination of propadienyl and propan-2-yl groups attached to a phosphonate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

3201-76-1

Molecular Formula

C9H17O3P

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C9H17O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h7-9H,1H2,2-5H3

InChI Key

NNXXTOGFTHFAIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C=C=C)OC(C)C

Origin of Product

United States

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